molecular formula C26H26N4O3 B2496451 (4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034263-08-4

(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2496451
CAS No.: 2034263-08-4
M. Wt: 442.519
InChI Key: ILSAHPSSINEZBE-UHFFFAOYSA-N
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Description

(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binding Applications

The compound Hoechst 33258, a synthetic dye and N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives are crucial in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also find uses as radioprotectors and topoisomerase inhibitors, making them valuable in rational drug design and investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed. These compounds exhibit remarkable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review sheds light on their preparation, properties, and the potential for further investigation in unknown analogues (Boča, Jameson, & Linert, 2011).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl Peptidase IV (DPP IV) inhibitors, including compounds with piperazine structures, are a focus for treating type 2 diabetes mellitus. The review emphasizes the intense research in finding new DPP IV inhibitors due to the recent approval of marketed compounds and the unknown long-term side effects. The perfect inhibitor would inhibit GLP-1 and GIP degradation by DPP IV without affecting the protease's activity on other substrates or disrupting DPP IV's communication with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Novel CNS Acting Drugs

Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, including compounds with piperidine structures, form a significant class of organic compounds that may serve as lead molecules for synthesizing compounds with CNS activity. The review suggests that compounds with functional chemical groups like furan, thiophene, pyrrole, pyridine, azole, imidazole, and others may have effects ranging from depression to euphoria to convulsion (Saganuwan, 2017).

Mechanism of Action

The compound’s mode of action would depend on its specific targets. It might bind to these targets, altering their function and leading to changes in cellular processes . The specific biochemical pathways affected would depend on the nature of these targets.

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the compound’s bioavailability . The compound’s chemical structure and properties, such as its solubility and stability, would play a role in these processes.

The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to observable physiological effects. These could include inhibition or activation of certain cellular processes, depending on the nature of the compound’s targets .

Finally, environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

phenyl-[2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c31-24(19-8-2-1-3-9-19)21-11-4-5-12-22(21)25(32)28-14-16-29(17-15-28)26(33)23-18-20-10-6-7-13-30(20)27-23/h1-5,8-9,11-12,18H,6-7,10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSAHPSSINEZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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